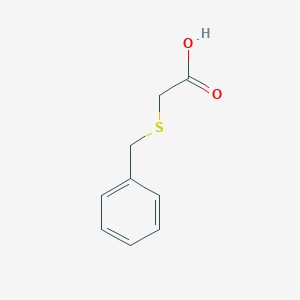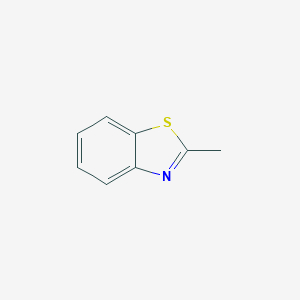
(2,3-Dihydro-1H-inden-5-yl)methanamine
Overview
Description
(2,3-Dihydro-1H-inden-5-yl)methanamine is an organic compound with the molecular formula C10H13N. It is a derivative of indene, featuring a methanamine group attached to the 5th position of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine. One common method involves the reduction of indene derivatives. For instance, the compound can be synthesized from ethyl 1H-indene-1-carboxylate via hydrogenation, hydrolysis, amidation, and reduction . Another method involves the cyanation of 6-methoxy-2,3-dihydro-1H-inden-1-one followed by reduction and hydrogenation .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenation processes. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1H-inden-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(2,3-Dihydro-1H-inden-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: Research has explored its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting neurological pathways.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-5-yl)methanamine involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. For example, methoxylated derivatives of this compound have been found to be selective 5-HT2A receptor agonists, which are involved in neurotransmission and have potential therapeutic applications .
Comparison with Similar Compounds
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has similar structural features but includes a methoxy group, which can alter its chemical properties and biological activity.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: This compound features a ketone group instead of a methanamine group, leading to different reactivity and applications.
5-Methylindan: This compound has a methyl group at the 5th position, which affects its chemical behavior compared to (2,3-Dihydro-1H-inden-5-yl)methanamine.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNSSFYOJOECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363868 | |
| Record name | 5-Aminomethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13203-56-0 | |
| Record name | 2,3-Dihydro-1H-indene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13203-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminomethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


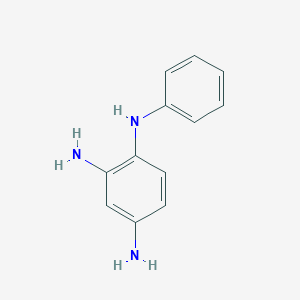

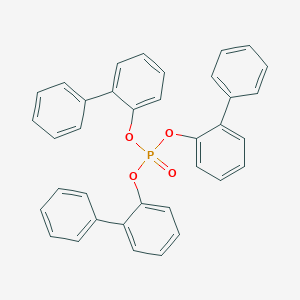
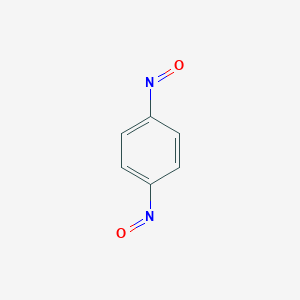
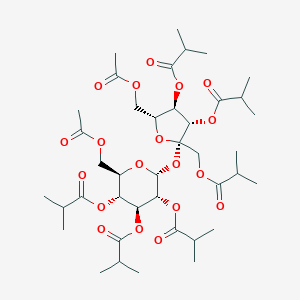
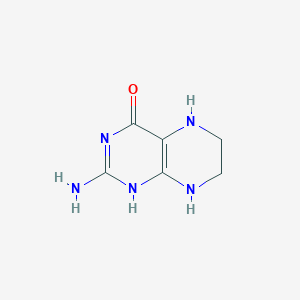
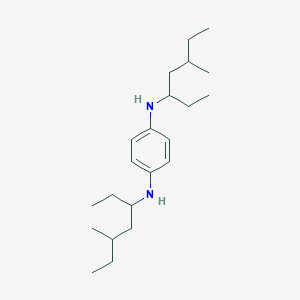
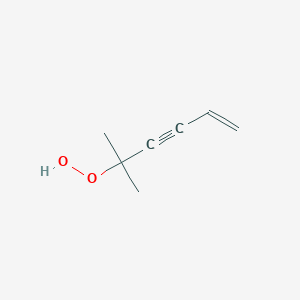
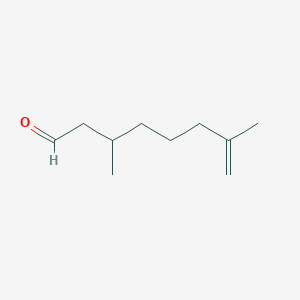
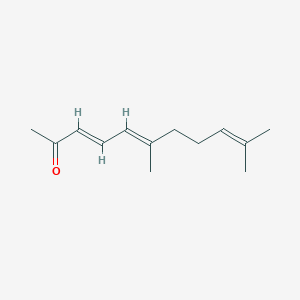
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
